molecular formula C10H15BO3 B1431470 4-Ethoxy-2,3-dimethylphenylboronic acid CAS No. 1451391-67-5

4-Ethoxy-2,3-dimethylphenylboronic acid

Cat. No. B1431470
M. Wt: 194.04 g/mol
InChI Key: UXAVIFNGKPGZPI-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dimethylphenylboronic acid is a chemical compound with the molecular formula C10H15BO3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-2,3-dimethylphenylboronic acid is 1S/C10H15BO3/c1-4-14-10-6-5-9 (11 (12)13)7 (2)8 (10)3/h5-6,12-13H,4H2,1-3H3 . This indicates that the molecule consists of a phenyl ring with two methyl groups, a boronic acid group, and an ethoxy group attached.


Chemical Reactions Analysis

Boronic acids, including 4-Ethoxy-2,3-dimethylphenylboronic acid, are valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which involves a radical approach .


Physical And Chemical Properties Analysis

4-Ethoxy-2,3-dimethylphenylboronic acid is a solid substance at room temperature . It has a molecular weight of 194.04 .

Safety And Hazards

The safety information for 4-Ethoxy-2,3-dimethylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-ethoxy-2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-4-14-10-6-5-9(11(12)13)7(2)8(10)3/h5-6,12-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAVIFNGKPGZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-dimethylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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